Dimethyl diglycolate

Description

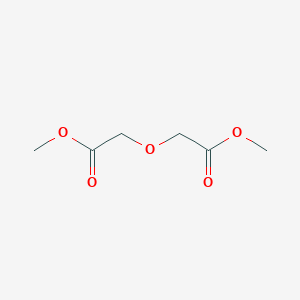

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxy-2-oxoethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCRTUQUAYLJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220673 | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7040-23-5 | |

| Record name | 1,1′-Dimethyl 2,2′-oxybis[acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7040-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, oxydi-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: CAS Number 7040-23-5 (Dimethyl Diglycolate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, and available experimental data related to CAS number 7040-23-5, also known as Dimethyl Diglycolate. While direct experimental studies on this specific compound are limited in publicly accessible literature, this guide also includes relevant data and protocols for its parent compound, Diglycolic Acid (DGA), to provide a more complete toxicological and methodological context.

Core Properties and Synonyms

This compound is a diester with the molecular formula C6H10O5.[1] It is recognized by several synonyms across different chemical databases and suppliers.

Table 1: Chemical and Physical Properties of CAS 7040-23-5

| Property | Value | Source |

| Molecular Formula | C6H10O5 | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Density | 1.15 g/cm³ | [1] |

| Boiling Point | 211.3 °C at 760 mmHg | [1] |

| Melting Point | 36 °C | [1] |

| Flash Point | 84.1 °C | [1] |

| Refractive Index | 1.413 | [1] |

| Physical State | Solid | TCI |

| Appearance | White to Almost white powder to crystal | TCI |

| Solubility | Soluble in Methanol | TCI |

Table 2: Synonyms and Alternative Names for CAS 7040-23-5

| Synonym | Source |

| This compound | [2] |

| 2,2'-Oxydiacetic Acid Dimethyl Ester | [2] |

| Diglycolic Acid Dimethyl Ester | [2] |

| Dimethyl 2,2'-Oxydiacetate | [2] |

| Dimethyl Oxydiacetate | BOC Sciences |

| Acetic acid, oxydi-, dimethyl ester | PubChem |

| 1,1′-Dimethyl 2,2′-oxybis[acetate] | [1] |

| 2-(2-keto-2-methoxy-ethoxy)acetic acid methyl ester | [1] |

| 2-(2-methoxy-2-oxoethoxy)acetic acid methyl ester | [1] |

| Dimethyldiglykolat | [1] |

| Diglicolato de dimetilo | [1] |

| diglycolate de diméthyle | [1] |

| ジグリコール酸ジメチル | [1] |

| 디메틸디글리콜레이트 | [1] |

Synthesis and Manufacturing

This compound is used as a starting material in the manufacturing of unsaturated polyester resins and plasticizers.[3] A common laboratory-scale synthesis involves the esterification of Diglycolic acid with Methanol.

Experimental Protocol: Synthesis of this compound

A documented method for the synthesis of this compound is through the reaction of Diglycolic acid with Methanol in the presence of Thionyl chloride.[4]

Materials:

-

Diglycolic acid (17.40 g, 129.76 mmol)

-

Anhydrous Methanol (100 mL)

-

Thionyl chloride (21.72 mL, 35.51 g, 2.3 eq)

-

Nitrogen atmosphere

-

Ice bath

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

A solution of Diglycolic acid in anhydrous Methanol is prepared in a flask and stirred under a nitrogen atmosphere.

-

The solution is cooled to 0 °C using an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution over a period of 10 minutes.

-

The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting oil is dried under high vacuum to yield the final product as a crystalline, white solid.

This procedure reportedly yields 21.1 g (100%) of this compound.[4]

Toxicological Profile and Related Experimental Data

Proposed Mechanism of Diglycolic Acid (DGA) Induced Nephrotoxicity

Research indicates that DGA induces necrosis in human proximal tubule cells.[7] The proposed mechanism involves the uptake of DGA into these cells via sodium-dicarboxylate transporters, leading to mitochondrial dysfunction and subsequent cell death.[7][8] DGA has been shown to inhibit Complex II of the electron transport chain and chelate calcium, which disrupts mitochondrial membrane potential and cellular ATP levels.[6][7]

Representative Experimental Protocol: Assessment of DGA Cytotoxicity in Human Proximal Tubule (HPT) Cells

The following protocol is adapted from studies investigating the toxic effects of DGA on cultured human kidney cells.[7] This methodology can serve as a framework for assessing the potential cytotoxicity of this compound, particularly its effects on cell viability and mitochondrial function.

Objective: To determine the cytotoxic effects of a test compound (e.g., DGA or this compound) on human proximal tubule cells in vitro.

Materials and Methods:

-

Cell Culture: Human proximal tubule (HPT) cells are cultured in appropriate media and conditions until confluent.

-

Compound Exposure: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 48 hours). Control groups should include vehicle-only treated cells.

-

Assessment of Cell Death:

-

Necrosis: Lactate dehydrogenase (LDH) leakage into the cell culture medium is measured using a commercially available assay kit. An increase in LDH activity indicates a loss of cell membrane integrity, a hallmark of necrosis.

-

Apoptosis vs. Necrosis: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can be employed to distinguish between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

-

-

Mitochondrial Function Assays:

-

Mitochondrial Membrane Potential: Cells are loaded with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM), and changes in fluorescence are measured by fluorometry or microscopy. A decrease in the signal indicates mitochondrial depolarization.

-

Cellular ATP Levels: Total cellular ATP is quantified using a luciferase-based assay kit to assess the impact on cellular energy production.

-

Data Analysis: Data are typically presented as a percentage of control values and analyzed for statistical significance using appropriate tests (e.g., ANOVA followed by post-hoc tests). Dose-response curves can be generated to determine the concentration at which the compound exerts its toxic effects.

Safety Information

This compound is described as moderately toxic by inhalation and intraperitoneal routes. When heated to decomposition, it is reported to emit acrid smoke and irritating vapors. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

CAS number 7040-23-5, or this compound, is a chemical intermediate with established physical and chemical properties. While direct and in-depth experimental studies on its biological effects are scarce, a plausible synthesis route has been outlined. The extensive research on its parent compound, Diglycolic acid, provides a valuable framework for predicting and testing its potential toxicological properties, particularly its effects on renal cells and mitochondrial function. Further research is warranted to directly assess the biological activity and safety profile of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labshake.com [labshake.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Diglycolic acid, the toxic metabolite of diethylene glycol, chelates calcium and produces renal mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diglycolic acid is the nephrotoxic metabolite in diethylene glycol poisoning inducing necrosis in human proximal tubule cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variable sensitivity to diethylene glycol poisoning is related to differences in the uptake transporter for the toxic metabolite diglycolic acid - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Dimethyl 2,2'-Oxydiacetate

Abstract

Dimethyl 2,2'-oxydiacetate (CAS No. 7040-23-5) is a diester of significant interest as a versatile building block in organic synthesis, a potential solvent, and a precursor to more complex molecules.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, designed for researchers, chemists, and professionals in drug development. We will delve into two robust and widely applicable methods: the Williamson ether synthesis and the Fischer-Speier esterification of 2,2'-oxydiacetic acid. This document emphasizes the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers insights into the causal factors guiding experimental design. All methodologies are presented to ensure reproducibility and self-validation.

Introduction to Dimethyl 2,2'-Oxydiacetate

Dimethyl 2,2'-oxydiacetate, also known as dimethyl diglycolate, is an organic compound with the molecular formula C₆H₁₀O₅.[1] It is characterized by a central ether linkage flanked by two methylene groups, each connected to a methyl ester. This symmetrical structure imparts specific chemical properties that make it a valuable intermediate. Physically, it is a white solid with a melting point of approximately 38°C.[2]

The molecule's architecture, featuring both ether and ester functional groups, allows for a variety of subsequent chemical transformations, making it a valuable starting material for the synthesis of crown ethers, polymers, and pharmaceutical intermediates. This guide focuses on the practical synthesis of this compound at a laboratory scale.

Core Synthetic Strategies

Two principal and reliable strategies for the synthesis of dimethyl 2,2'-oxydiacetate are presented. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway 1: Williamson Ether Synthesis: A direct and efficient one-pot reaction that forms the core ether bond through a nucleophilic substitution. It is particularly advantageous when starting from simple, commercially available precursors.

-

Pathway 2: Fischer-Speier Esterification: A classic two-step approach involving the initial formation or procurement of 2,2'-oxydiacetic acid (diglycolic acid), followed by its acid-catalyzed esterification with methanol.

Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3] The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon bearing a suitable leaving group, typically a halide.[4][5]

For the synthesis of dimethyl 2,2'-oxydiacetate, a logical approach involves the reaction of a glycolate-derived nucleophile with an α-haloacetate electrophile. A highly effective variant involves the reaction between two molecules of a methyl α-haloacetate and an oxide source, or more practically, the reaction of methyl chloroacetate with a base. A related synthesis of an aryloxy diacetate successfully utilized 1,4-dihydroxybenzene and methyl chloroacetate with a base and a phase-transfer catalyst, demonstrating the robustness of this approach.[6]

Mechanistic Insight

The reaction is initiated by the deprotonation of an alcohol (in this case, residual water or a glycolate precursor) by a strong base to form a highly reactive alkoxide. This alkoxide then performs a backside attack on the primary carbon of methyl chloroacetate. The concerted mechanism involves the simultaneous formation of the C-O bond and cleavage of the C-Cl bond.[3] The use of a primary alkyl halide like methyl chloroacetate is crucial, as secondary and tertiary halides are prone to undergo elimination reactions (E2) as a competing pathway.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for similar ether formations.[6] It utilizes sodium hydride as a strong base to deprotonate methyl glycolate, which then reacts with methyl chloroacetate.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Glycolate | 90.08 | 9.01 g | 0.10 | Starting nucleophile precursor |

| Sodium Hydride (60% disp.) | 40.00 | 4.40 g | 0.11 | Strong base |

| Methyl Chloroacetate | 108.52 | 10.85 g | 0.10 | Electrophile |

| Tetrahydrofuran (THF) | - | 200 mL | - | Anhydrous solvent |

| Saturated NH₄Cl (aq) | - | 50 mL | - | For quenching |

| Diethyl Ether | - | 150 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | - | - | - | Drying agent |

Procedure

-

Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Base Addition: Suspend sodium hydride (4.40 g of 60% dispersion in mineral oil) in 100 mL of anhydrous THF.

-

Nucleophile Formation: Cool the suspension to 0°C in an ice bath. Add a solution of methyl glycolate (9.01 g) in 50 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

-

Electrophile Addition: Add a solution of methyl chloroacetate (10.85 g) in 50 mL of anhydrous THF dropwise at 0°C.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like diethyl ether/hexane to yield pure dimethyl 2,2'-oxydiacetate.

Pathway 2: Fischer-Speier Esterification

This pathway involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7] For the target molecule, the precursor is 2,2'-oxydiacetic acid (diglycolic acid). This diacid can be synthesized or purchased commercially. Its synthesis from chloroacetic acid and a base is a well-documented procedure.[8]

Step A: Synthesis of 2,2'-Oxydiacetic Acid

2,2'-Oxydiacetic acid is prepared by the reaction of two equivalents of chloroacetic acid with a hydroxide base. This is essentially a Williamson ether synthesis where the alkoxide of a glycolate intermediate attacks a second molecule of chloroacetate.

Step B: Fischer Esterification Mechanism

The Fischer esterification is an equilibrium-controlled reaction.[7] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed.[9] The mechanism involves several key steps:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[7]

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Experimental Protocol: Fischer Esterification

This protocol describes the esterification of 2,2'-oxydiacetic acid using methanol and sulfuric acid as a catalyst, adapted from a standard procedure for diester synthesis.[10]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,2'-Oxydiacetic Acid | 134.09 | 13.41 g | 0.10 | Starting diacid |

| Methanol | 32.04 | 150 mL | ~3.7 | Reagent and solvent |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | ~0.037 | Catalyst |

| Sodium Bicarbonate (sat.) | - | 100 mL | - | For neutralization |

| Dichloromethane (DCM) | - | 150 mL | - | For extraction |

| Brine | - | 50 mL | - | For washing |

| Anhydrous Na₂SO₄ | - | - | - | Drying agent |

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,2'-oxydiacetic acid (13.41 g).

-

Reagent Addition: Add methanol (150 mL) to the flask. While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 8-12 hours. The reaction is driven to completion by the large excess of methanol.[7]

-

Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in 100 mL of dichloromethane (DCM). Carefully transfer the solution to a separatory funnel and wash with 50 mL of water, followed by slow, careful washing with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid (Note: CO₂ evolution will occur). Finally, wash with 50 mL of brine.[9][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude oil or solid can be purified by vacuum distillation to afford the pure diester.

Safety, Handling, and Characterization

Safety Precautions:

-

Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

-

Methyl Chloroacetate: A toxic and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).[10]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and with cooling to methanol to control the exothermic reaction.

Product Characterization: The identity and purity of the synthesized dimethyl 2,2'-oxydiacetate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=O stretch of the ester (around 1740 cm⁻¹) and the C-O-C stretch of the ether.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Melting Point: A sharp melting point around 38°C is indicative of high purity.[2]

Conclusion

The synthesis of dimethyl 2,2'-oxydiacetate can be reliably achieved through two primary methods: Williamson ether synthesis and Fischer-Speier esterification. The Williamson approach offers a direct, one-pot synthesis from readily available halo- and hydroxy-esters. The Fischer esterification provides a classic and robust alternative, especially if the precursor, 2,2'-oxydiacetic acid, is readily available. The selection of the optimal pathway will depend on factors such as starting material cost, scalability, and the specific experimental capabilities of the laboratory. Both methods, when executed with care, provide reliable access to this versatile chemical intermediate.

References

- Wikipedia. (n.d.). Williamson ether synthesis.

- Acta Crystallographica Section E. (2009). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. National Institutes of Health.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis (video).

- Numerade. (n.d.). Solved: Williamson's synthesis of preparing dimethyl ether is a/an:.

- U.S. Department of Energy. (n.d.). Final Technical Report DE-SC0018168. OSTI.GOV.

- ECHEMI. (n.d.). Buy dimethyl 2,2'-oxydiacetate from Chemsigma International Co., Ltd..

- Lab Pro Inc. (n.d.). Dimethyl 2,2'-Oxydiacetate, 5G - D5721-5G.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester.

- Wikipedia. (n.d.). Diglycolic acid.

- HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification [Video]. YouTube.

Sources

- 1. echemi.com [echemi.com]

- 2. labproinc.com [labproinc.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. atlas.org [atlas.org]

- 6. Dimethyl 2,2′-(p-phenylenedioxy)diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Dimethyl Diglycolate: A Versatile Building Block for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular entities that offer both structural simplicity and functional versatility is paramount. Dimethyl diglycolate, systematically named methyl 2-(2-methoxy-2-oxoethoxy)acetate, is one such compound that, while possessing a straightforward diester structure, holds significant, yet largely unexplored, potential as a key building block in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its prospective application as a hydrophilic linker in the cutting-edge field of antibody-drug conjugates (ADCs). For the discerning researcher and drug development professional, this document aims to be a definitive resource, elucidating the scientific underpinnings of this promising molecule and paving the way for its innovative application in next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is the foundation upon which its applications are built. This compound is a symmetrical diester characterized by a central ether linkage, which imparts a degree of hydrophilicity and conformational flexibility.

| Property | Value |

| IUPAC Name | methyl 2-(2-methoxy-2-oxoethoxy)acetate |

| Synonyms | Dimethyl 2,2'-oxydiacetate, Diglycolic acid dimethyl ester |

| CAS Number | 7040-23-5 |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 36 °C |

| Boiling Point | 211.3 °C at 760 mmHg |

| Density | 1.15 g/cm³ |

graph Dimethyl_Diglycolate_Structure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; H1 [label="H"]; H2 [label="H"]; O3 [label="O"]; C3 [label="C"]; H3 [label="H"]; H4 [label="H"]; C4 [label="C"]; O4 [label="O"]; O5 [label="O"]; C5 [label="C"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; C6 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];

C1 -- O1 [style=double]; C1 -- O2; C1 -- C2; C2 -- H1; C2 -- H2; C2 -- O3; O3 -- C3; C3 -- H3; C3 -- H4; C3 -- C4; C4 -- O4 [style=double]; C4 -- O5; O2 -- C5; C5 -- H5; C5 -- H6; C5 -- H7; O5 -- C6; C6 -- H8; C6 -- H9; C6 -- H10; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the Fischer esterification of its parent dicarboxylic acid, diglycolic acid.[1][2][3] This method is widely adopted due to its high yield and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diglycolic acid (1.0 eq).

-

Addition of Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask to serve as both a reactant and a solvent.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to afford the final product as a white crystalline solid.

Causality in Experimental Choices

The use of a large excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on its chemical structure and analysis of similar compounds.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~3.7 (s, 6H, 2 x -OCH₃), ~4.2 (s, 4H, 2 x -CH₂-) |

| ¹³C NMR | δ (ppm): ~52 (-OCH₃), ~68 (-CH₂-), ~170 (C=O) |

| IR (cm⁻¹) | ~2950 (C-H stretch), ~1750 (C=O stretch, ester), ~1100 (C-O stretch, ether) |

| Mass Spec. (EI) | m/z: 162 (M⁺), 131 (M⁺ -OCH₃), 103 (M⁺ -COOCH₃), 73 (M⁺ -CH₂COOCH₃) |

Application in Drug Development: A Hydrophilic Linker for Antibody-Drug Conjugates (ADCs)

While this compound itself is not a therapeutic agent, its chemical structure makes it an intriguing candidate for a critical role in advanced drug delivery systems, particularly as a hydrophilic linker in antibody-drug conjugates (ADCs).[4][][6]

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4][][6] The linker, which connects the antibody to the drug, is a crucial component that influences the ADC's stability, solubility, and pharmacokinetic profile.[7][8][9][10][11]

The Imperative for Hydrophilic Linkers

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4][7] The incorporation of hydrophilic linkers, such as those based on polyethylene glycol (PEG), can mitigate these issues, leading to ADCs with improved therapeutic indices.[][9][10][11]

This compound as a Novel Linker Scaffold

This compound, after hydrolysis of its ester groups to the corresponding dicarboxylic acid, presents a short, well-defined, and hydrophilic scaffold that can be functionalized for conjugation to both the antibody and the cytotoxic payload.

Key Advantages of a Diglycolate-Based Linker:

-

Hydrophilicity: The central ether oxygen and the terminal carboxyl groups (after hydrolysis) impart water solubility, which can help to counteract the hydrophobicity of the payload.

-

Defined Length: Unlike polydisperse PEG linkers, a diglycolate-based linker has a precise, uniform length, which can lead to more homogeneous ADCs with predictable properties.

-

Biocompatibility: The diglycolate backbone is structurally simple and is expected to have good biocompatibility.

-

Tunable Reactivity: The terminal carboxyl groups can be readily activated for amide bond formation with amine functionalities on the antibody or payload, or they can be further modified to introduce other conjugation chemistries.

Caption: Conceptual diagram of a diglycolate-based linker in an ADC.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a molecule of understated elegance and significant potential. While its current applications are primarily in the realm of chemical synthesis, its inherent properties—namely its hydrophilicity, defined structure, and tunable reactivity—position it as a compelling candidate for advanced applications in drug development. The conceptualization of a diglycolate-based hydrophilic linker for ADCs represents a scientifically grounded and innovative approach to addressing some of the key challenges in the field. It is the hope of the authors that this in-depth technical guide will inspire further research into the utility of this compound and its derivatives, ultimately unlocking their full potential in the creation of safer and more effective therapies.

References

-

Liu, H., Wang, L., Gavrilyuk, J., Han, T., Zhao, B., & Shang, X. (2021). Abstract P196: Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics, 20(12 Suppl), P196. [Link]

-

St. Amant, C., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2. [Link]

-

Zhang, M., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceuticals, 15(11), 1363. [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers?. [Link]

-

CONICET. (n.d.). Experimental and theoretical investigation on conformational and spectroscopic properties of dimethyl dithiodiglycolate, [CH3OC(). [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [Link]

-

ACS Publications. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. [Link]

- Google Patents. (n.d.). US3952054A - Process for preparing diglycolic acid.

-

J. Am. Chem. Soc. (1949). Esters of Dithiodiglycolic Acid. [Link]

-

Wikipedia. (n.d.). Diglycolic acid. [Link]

-

Wikipedia. (n.d.). Diglycolic anhydride. [Link]

-

PubChem. (n.d.). 1,1'-Dimethyl 2,2'-oxybis(acetate). [Link]

-

PubChem. (n.d.). Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. [Link]

-

PubChem. (n.d.). Methyl 2-(2-(2-methoxyethoxy)ethoxy)acetate. [Link]

-

NIST. (n.d.). Diglycolic acid. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). IR spectra of DMDCHDGA (1), IL (2), and 0.1 M DMDCHDGA/IL solution (3). [Link]

-

Chemsrc. (2025). This compound | CAS#:7040-23-5. [Link]

-

NIH. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

SpectraBase. (n.d.). Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate. [Link]

Sources

- 1. Diglycolic acid synthesis - chemicalbook [chemicalbook.com]

- 2. US3952054A - Process for preparing diglycolic acid - Google Patents [patents.google.com]

- 3. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 11. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Diglycolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of dimethyl diglycolate, specifically its molecular weight and density. The information herein is intended to support research and development activities by providing both fundamental data and the methodologies for its experimental verification.

Core Properties of this compound

This compound, also known as dimethyl 2,2'-oxydiacetate, is an organic compound with applications as a starting material in the synthesis of various chemical entities, including unsaturated polyester resins and plasticizers. A precise understanding of its physical properties is crucial for its application in chemical synthesis and material science.

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₅ | [1][2][3][4] |

| Molecular Weight | 162.14 g/mol | [1][2][3][4] |

| Density | 1.15 g/cm³ | [1] |

| CAS Number | 7040-23-5 | [1][2][3][4] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 211.3 °C (at 760 mmHg) | [1] |

| Flash Point | 84.1 °C | [1] |

Experimental Protocols

The following sections detail the standard experimental procedures for the determination of the molecular weight and density of a liquid organic compound such as this compound.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the most common and accurate method for determining the molecular weight of a compound.[1][5][6]

Principle: The sample is first ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is dependent on their mass-to-charge ratio, which allows for their separation and detection. The peak with the highest mass-to-charge ratio, excluding isotopic peaks, generally corresponds to the molecular ion, from which the molecular weight is determined.[5]

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation:

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard compound with a known molecular weight to ensure mass accuracy.[8]

-

-

Sample Infusion and Ionization:

-

The sample solution is introduced into the ESI source through a fine capillary at a constant flow rate.

-

A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the charge concentration increases, leading to the formation of gas-phase molecular ions.

-

-

Mass Analysis:

-

The generated ions are directed into the mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Data Acquisition and Interpretation:

-

A mass spectrum is generated, plotting ion intensity versus m/z.

-

Identify the molecular ion peak (M+). For this compound, this would be the ion formed by the loss of one electron.

-

The m/z value of the molecular ion peak provides the molecular weight of the compound. For high-resolution mass spectrometry (HRMS), the exact molecular formula can be confirmed from the precise mass measurement.[5][6]

-

Pycnometry is a highly precise method for determining the density of a liquid by measuring its mass within a known volume.[4]

Principle: The density of a liquid is its mass per unit volume. A pycnometer is a glass flask with a precisely calibrated volume. By weighing the pycnometer empty, filled with a reference liquid (like deionized water) of known density, and finally filled with the sample liquid, the density of the sample can be accurately calculated.[4]

Methodology:

-

Preparation:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Allow the pycnometer to reach thermal equilibrium with the ambient laboratory temperature.

-

-

Measurement:

-

Step 1: Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₀).

-

Step 2: Fill the pycnometer with deionized water of a known temperature and density (ρ_water). Insert the stopper, ensuring any excess water exits through the capillary. Dry the exterior completely.[9]

-

Step 3: Weigh the water-filled pycnometer and record its mass (m₁).

-

Step 4: Empty and dry the pycnometer thoroughly.

-

Step 5: Fill the pycnometer with this compound, ensuring the temperature is the same as the water. Insert the stopper and dry the exterior.

-

Step 6: Weigh the sample-filled pycnometer and record its mass (m₂).

-

-

Calculation:

-

Mass of water: m_water = m₁ - m₀

-

Volume of pycnometer (V): V = m_water / ρ_water

-

Mass of sample: m_sample = m₂ - m₀

-

Density of sample (ρ_sample): ρ_sample = m_sample / V

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound using a pycnometer.

Caption: Workflow for Density Determination by Pycnometry.

References

- 1. howengineeringworks.com [howengineeringworks.com]

- 2. ised-isde.canada.ca [ised-isde.canada.ca]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Solubility Characteristics of Dimethyl Diglycolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl diglycolate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines known qualitative information with comparative data for structurally analogous dimethyl esters. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound, also known as dimethyl 2,2'-oxydiacetate, is the dimethyl ester of diglycolic acid. Its chemical structure features a central ether linkage flanked by two ester functionalities. This structure imparts a degree of polarity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in chemical synthesis, formulation development, and as a potential component in drug delivery systems.

Chemical Structure:

Physical Properties:

| Property | Value | Reference |

| CAS Number | 7040-23-5 | [1] |

| Molecular Formula | C6H10O5 | [1] |

| Molecular Weight | 162.14 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | 38 °C | [1] |

Solubility Profile

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. However, qualitative data for a deuterated analog, this compound-d4, indicates solubility in dichloromethane (DCM), ethyl acetate, and methanol[2].

Comparative Solubility of Analogous Dimethyl Esters

To provide a broader context for the solubility of this compound, the following table presents solubility data for structurally similar dimethyl esters of other dicarboxylic acids. Generally, for a homologous series of diesters, solubility in polar solvents tends to decrease as the length of the non-polar aliphatic chain increases. Conversely, solubility in non-polar solvents may increase.

Table 1: Solubility of Dimethyl Esters in Various Organic Solvents

| Solvent | Dimethyl Succinate (C4) | Dimethyl Glutarate (C5) | Dimethyl Adipate (C6) | General Trend for this compound (C4 with ether) |

| Methanol | Soluble | Soluble | Soluble | Expected to be soluble |

| Ethanol | Soluble | Soluble | Soluble | Expected to be soluble |

| Acetone | Soluble | Soluble | Soluble | Expected to be soluble |

| Ethyl Acetate | Soluble | Soluble | Soluble | Soluble[2] |

| Dichloromethane | Soluble | Soluble | Soluble | Soluble[2] |

| Chloroform | Soluble | Soluble | Soluble | Expected to be soluble |

| Toluene | Soluble | Soluble | Slightly Soluble | Expected to be soluble to slightly soluble |

| Hexane | Sparingly Soluble | Sparingly Soluble | Insoluble | Expected to be sparingly soluble to insoluble |

| Water | Slightly Soluble | Slightly Soluble | Slightly Soluble | Slightly Soluble |

Note: The solubility classifications in this table are based on general knowledge of similar compounds and the qualitative data available. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. For volatile solvents, this can be done at room temperature in a fume hood. A vacuum oven can be used for less volatile solvents to expedite drying at a lower temperature.

-

Continue drying until a constant weight of the evaporation dish and the dissolved solid is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

Calculation Example (in g/100g of solvent):

-

Mass of solvent = Initial mass of solution - Mass of dissolved solute

-

Solubility = (Mass of dissolved solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its structural characteristics and qualitative information suggest good solubility in a range of polar organic solvents such as methanol, ethyl acetate, and dichloromethane, and limited solubility in non-polar solvents like hexane. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This will enable researchers and professionals in drug development and other scientific fields to effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to Dimethyl Diglycolate: Commercial Availability, Synthesis, and Applications for Researchers and Drug Development Professionals

Introduction: Understanding the Utility of a Versatile Diester

Dimethyl diglycolate, also known by its systematic name dimethyl 2,2'-oxydiacetate, is a diester with the chemical formula C₆H₁₀O₅.[1] This organic compound presents as a white to almost white crystalline solid or powder at room temperature, possessing a melting point of approximately 36-38°C and a boiling point of 211.3°C at standard pressure.[1][2] Its molecular structure, featuring two ester groups linked by an ether oxygen, imparts a unique combination of polarity and solubility, making it a valuable reagent and building block in various chemical syntheses. For researchers, particularly those in drug development and medicinal chemistry, this compound offers a versatile scaffold for the construction of more complex molecules, including macrocyclic compounds with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications relevant to the scientific community.

I. Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both research and industrial needs. The purity of commercially available this compound is a critical factor for its application in sensitive syntheses, such as those in pharmaceutical development.

Purity Grades and Packaging

Researchers can source this compound in various purity grades, with the most common being:

-

≥95.0%: Suitable for general synthetic applications and educational purposes.[3]

-

≥96%: A common grade for research and development laboratories.[4]

-

≥98.0%: Preferred for applications requiring higher purity to minimize side reactions.[1]

-

99.5%: High-purity grade, often used in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals where impurity profiles are critical.[5]

Packaging options typically range from small quantities for laboratory use (e.g., 1g, 5g, 25g) to larger bulk quantities (e.g., 1kg, 25kg drums) for pilot-scale and manufacturing processes.[3][5]

Prominent Suppliers

A multitude of chemical suppliers list this compound in their catalogs. While a comprehensive list is extensive, the following table summarizes some of the key global suppliers and the typical purity grades they offer. It is always recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and impurity profile of a specific batch.

| Supplier | Typical Purity Grades Offered |

| Sigma-Aldrich (Merck) | Pharmaceutical Secondary Standard, Certified Reference Material |

| TCI America | >98.0% (GC) |

| Santa Cruz Biotechnology | Research Grade |

| BOC Sciences | Building Block Grade |

| Hefei TNJ Chemical | 99.5% |

| LabSolutions | 96% |

| CymitQuimica | 96%, 97%, >98.0% (GC) |

| ChemicalBook | Varies by listing |

| Chemsrc | 95.0%, 98.0% |

This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current offerings directly with the suppliers.

II. Synthesis of this compound: A Laboratory Perspective

The most common and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of diglycolic acid with methanol, typically in the presence of an acid catalyst.

Reaction Pathway

The synthesis involves the reaction of the dicarboxylic acid (diglycolic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride, to drive the equilibrium towards the formation of the diester and water.

Caption: Fischer esterification of diglycolic acid to this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and adhere to all laboratory safety protocols.

Materials:

-

Diglycolic acid

-

Anhydrous methanol

-

Thionyl chloride (or concentrated sulfuric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diglycolic acid in an excess of anhydrous methanol. The flask should be cooled in an ice bath.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., thionyl chloride) dropwise to the stirred suspension. This step is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction: After the addition of the catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

-

Work-up:

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in an organic solvent (e.g., dichloromethane).

-

Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system if necessary.

-

III. Applications in Research and Drug Development

While broadly used as a starting material for unsaturated polyester resins and plasticizers, the utility of this compound for researchers in the pharmaceutical sciences lies in its role as a versatile building block for more complex and high-value molecules.[]

Synthesis of Macrocyclic Compounds: Aza-Crown Ethers and Ionophores

One of the most significant applications of this compound in advanced organic synthesis is as a precursor for the synthesis of macrocyclic compounds, particularly aza-crown ethers.[7][8][9] These heterocycles are of great interest in medicinal chemistry due to their ability to selectively bind and transport ions across biological membranes, a property that defines them as ionophores.[10]

The general synthetic strategy involves the reaction of this compound with a suitable diamine. The ester functionalities of this compound are susceptible to nucleophilic attack by the amino groups of the diamine, leading to the formation of a diamide intermediate which can then be cyclized.

Caption: Synthesis of aza-crown ethers from this compound and a diamine.

The resulting aza-crown ethers can be further modified to enhance their ion-binding selectivity and biological activity. These compounds have been investigated for their potential as antimicrobial and anticancer agents, as they can disrupt the ion balance within cells.[11]

Role in Polymer Chemistry for Drug Delivery

The principles of using ester and ether linkages are fundamental in the design of biodegradable polymers for drug delivery systems. While direct polymerization of this compound for drug delivery is not widely documented, its structure provides a model for monomers that can be incorporated into polyesters and poly(ester-amide)s. These polymers can be designed to be biocompatible and biodegradable, releasing an encapsulated drug as the polymer matrix degrades in the body.[12][13][14][15][16]

IV. Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

According to available safety data sheets, this compound may cause skin and eye irritation.[17] It is advisable to handle the compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Storage Recommendations

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[17] It should be kept away from strong oxidizing agents and sources of ignition.

Conclusion

This compound is a commercially accessible and synthetically versatile diester with significant potential for researchers and professionals in drug development. Its utility as a building block for the synthesis of macrocyclic compounds like aza-crown ethers opens avenues for the discovery of novel ionophores with potential therapeutic applications. A thorough understanding of its commercial availability, synthetic routes, and safe handling practices is crucial for its effective and responsible use in the laboratory. As the demand for more sophisticated and targeted therapeutics grows, the role of such fundamental building blocks in the construction of complex bioactive molecules will continue to be of paramount importance.

References

-

Aladdin Scientific. (n.d.). This compound, min 96%, 100 mg. Retrieved from [Link]

-

Chemsrc. (2025, August 27). This compound | CAS#:7040-23-5. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). DIGLYME 99% - (Dimethyl Digol) (Diethylene glycol dimethyl ether) MSDS CAS. Retrieved from [Link]

- Talan, A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2253.

- Ghaffari, S., & Ebrahimi, S. (2014). Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. ARKIVOC, 2014(4), 242-251.

- Krakowiak, K. E., Bradshaw, J. S., & Zamecka-Krakowiak, D. J. (1989). Synthesis of Aza-Crown Ethers. Chemical Reviews, 89(4), 929-972.

- Ghaffari, S., & Ebrahimi, S. (2014). Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study.

- Pinter, A., et al. (2020). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules, 25(21), 5139.

-

Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

- Meo, P. L., & D'Anna, F. (2019). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 17(4), 754-766.

- Gokel, G. W., et al. (1977). 18-crown-6. Organic Syntheses, 57, 30.

-

Gibson, H. W. (1996). Chapter II Crown Ethers. VTechWorks. Retrieved from [Link]

- Haag, R., & Kratz, F. (2006). Polymeric conjugates for drug delivery.

- Saha, T., et al. (2021). Recent Advances in Bioactive Artificial Ionophores. Chemistry–A European Journal, 27(45), 11521-11540.

- Mehdi, H., et al. (2010). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. ChemSusChem, 3(9), 1046-1050.

- Gallardo, A., et al. (2009).

- Hamdani, S., et al. (2002). Synthesis, NMR and properties of a novel crown ether dimer: X-ray molecular structure of bis(2, 5-dimethoxy-4,6-dimethyl-1,3-xylyl). Comptes Rendus de l'Académie des Sciences-Series IIc-Chemistry, 5(1), 35-39.

-

ResearchGate. (n.d.). 26 questions with answers in DIAMINES | Science topic. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 28). How Are Biocompatible Polymers Used In Drug Delivery? [Video]. YouTube. Retrieved from [Link]

- Metzger, E., et al. (1988). 3,7‐Dioxaazelaamides as Ionophores for Lithium Ion Selective Liquid Membrane Electrodes. Helvetica Chimica Acta, 71(5), 1017-1023.

- Sharma, G., et al. (2022).

- Bermejo, M., & Matile, S. (2013). Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity. Chemical Society Reviews, 42(24), 9371-9385.

-

NPTEL IIT Bombay. (2025, July 11). Week 01: Lecture 05: Commonly used Polymers in DDS [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Transport of Mg²⁺ using ionophores (D1–D5). Retrieved from [Link]

- Google Patents. (n.d.). WO2006096652A2 - Process for preparing macrocyclic compounds.

-

TREA. (2019, May 16). DIAMINE COMPOUND, DIAMINE-DIACID SALT, COPOLYMER AND METHOD FOR MANUFACTURING THE SAME. Retrieved from [Link]

-

ResearchGate. (2025, May 24). Synthesis of Diamine Containing Chalcone Structure by Nitroammoniation and Aldol Condensation. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | CAS#:7040-23-5 | Chemsrc [chemsrc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tnjchem.com [tnjchem.com]

- 7. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ionophore - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in Bioactive Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chemicalbook.com [chemicalbook.com]

Unveiling the Core Reactivity of the Ether Linkage in Dimethyl Diglycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the central ether linkage in dimethyl diglycolate. Ethers are generally characterized by their low reactivity, often requiring forcing conditions to undergo cleavage.[1][2][3] The presence of two ester functionalities in this compound introduces electronic factors that influence the stability and reactivity of the ether bond, while also presenting potential sites for competing reactions. This document provides a comprehensive overview of the hydrolytic, oxidative, and thermal degradation pathways of this molecule, supported by available quantitative data and detailed experimental protocols for analogous systems.

General Reactivity and Structural Considerations

The reactivity of this compound is primarily centered around the cleavage of the C-O ether bond and the hydrolysis of the ester linkages. The selective cleavage of the ether bond in the presence of ester groups is challenging, as the conditions required for ether cleavage often promote ester hydrolysis.[4]

Hydrolytic Stability and Cleavage

The hydrolysis of this compound can proceed via two main pathways: cleavage of the ether linkage and hydrolysis of the ester groups. The reaction conditions, particularly pH, play a crucial role in determining the dominant pathway.

Acid-Catalyzed Hydrolysis

Under strongly acidic conditions, typically in the presence of hydrohalic acids like HBr or HI, the ether linkage can be cleaved.[2][5] The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group.[2] The subsequent cleavage can occur through either an S_N1 or S_N2 mechanism, depending on the stability of the potential carbocation intermediates.[2] For this compound, which has primary carbons attached to the ether oxygen, an S_N2 mechanism is expected to be dominant.

It is important to note that these strongly acidic conditions will also catalyze the hydrolysis of the ester groups, leading to the formation of diglycolic acid and methanol. The relative rates of ether cleavage and ester hydrolysis under these conditions have not been specifically reported for this compound.

Generic Acid-Catalyzed Ether Cleavage Pathway

References

Unlocking the Potential: A Technical Guide to Novel Applications of Diglycolate Esters

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical structure of diglycolate esters is paving the way for innovative applications across a spectrum of scientific and industrial fields. From enhancing the properties of biocompatible polymers to offering new avenues for targeted drug delivery, these esters are demonstrating significant potential. This technical guide provides an in-depth exploration of the core applications of diglycolate esters, complete with data-driven insights, detailed experimental protocols, and visualizations of key processes to empower researchers in their discovery and development endeavors.

Diglycolate Esters as High-Performance Plasticizers

Diglycolate esters have emerged as effective and often safer alternatives to traditional phthalate plasticizers in polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). Their inherent flexibility and compatibility with polymer matrices allow for significant improvements in material properties.

Enhancing the Mechanical Properties of PVC

Diglycolate esters can be tailored by modifying the alcohol moiety to achieve desired performance characteristics in PVC formulations. Generally, increasing the alkyl chain length of the ester can influence properties like tensile strength and elongation at break.

Table 1: Representative Mechanical Properties of PVC Plasticized with Dicarboxylate Esters

| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Hardness (Shore A) |

| Di(2-ethylhexyl) phthalate (DEHP) | 20.5 | 350 | 10.2 | 85 |

| Di(2-ethylhexyl) adipate (DEHA) | 18.2 | 400 | 8.5 | 82 |

| Representative Diglycolate Ester | 19.8 | 380 | 9.1 | 84 |

Note: Data is representative and can vary based on the specific diglycolate ester structure and formulation.

Improving the Flexibility of Biodegradable Polylactic Acid (PLA)

The brittleness of PLA can be a significant drawback for certain applications. Diglycolate esters serve as effective plasticizers, increasing the flexibility and impact strength of PLA, making it suitable for a wider range of applications, including food packaging and biomedical devices.

Table 2: Typical Mechanical Properties of PLA with Various Plasticizers

| Plasticizer (20 wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| Neat PLA | 60 | 6 | 3.5 |

| Tributyl Citrate (TBC) | 35 | 250 | 1.8 |

| Representative Diglycolate Ester | 40 | 200 | 2.1 |

Note: Data is representative and can vary based on the specific diglycolate ester and PLA grade.

Building Blocks for Novel Biodegradable Copolyesters

Diglycolate esters are valuable monomers for the synthesis of biodegradable copolyesters with tunable thermal and mechanical properties. By incorporating diglycolate units into polyester chains, researchers can influence crystallinity, degradation rates, and flexibility.

Synthesis of Poly(butylene diglycolate)-based Copolymers

A common synthetic route involves the polycondensation of a diglycolate monomer with a diol and a dicarboxylic acid chloride.

Experimental Protocol: Synthesis of Poly((1,4-butylene diglycolate) 2,5-furandicarboxylate) (poly(GBGF))

-

Preparation of 1,4-Butylene diglycolate (GBG):

-

React glycolic acid with potassium hydrogen carbonate in water to form potassium glycolate.

-

React the dried potassium glycolate with 1,4-dibromobutane in N,N-dimethylformamide (DMF) at 80°C for 2 hours.

-

Remove DMF under reduced pressure.

-

Extract the solid with acetone and filter through silica gel.

-

Evaporate the acetone to yield solid GBG.[1]

-

-

Polycondensation:

-

In a Schlenk tube, dissolve GBG and 2,5-furandicarbonyl dichloride in 1,1,2,2-tetrachloroethane.

-

Cool the mixture to 0°C and add pyridine.

-

Stir at 50°C for 3.5 hours to promote polycondensation.

-

Precipitate the polymer by pouring the reaction mixture into excess methanol.

-

Collect the polymer by centrifugation and dry under vacuum.

-

Table 3: Thermal Properties of Representative Diglycolate-Containing Copolyesters

| Copolymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

| Poly((ethylene diglycolate) terephthalate) | 45 | 180 |

| Poly((1,4-butylene diglycolate) 2,5-furandicarboxylate) | 30 | 90 |

| Poly((1,4-butylene diglycolate) adipate) | -15 | 45 |

Note: Thermal properties are highly dependent on the copolymer composition and molecular weight.

Biomedical Applications: Drug Delivery and Beyond

The biocompatibility and biodegradability of certain diglycolate ester-based polymers make them attractive candidates for biomedical applications, particularly in the field of controlled drug delivery.

Diglycolate Esters in Drug-Eluting Nanoparticles

Polymeric nanoparticles formulated with diglycolate ester-containing copolymers can encapsulate therapeutic agents and provide sustained drug release. The ester linkages are susceptible to hydrolysis, allowing for the gradual release of the drug over time.

Experimental Protocol: Preparation of PLGA-Diglycolate Nanoparticles (General Method)

-

Polymer Synthesis: Synthesize a copolymer of polylactic-co-glycolic acid (PLGA) and a diglycolate monomer via ring-opening polymerization or polycondensation.

-

Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

-

Dissolve the PLGA-diglycolate copolymer and the drug in a volatile organic solvent (e.g., dichloromethane).

-

Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

-

Emulsify the organic phase in the aqueous phase by sonication or homogenization to form an oil-in-water emulsion.

-

Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.

-

Collect and wash the nanoparticles by centrifugation.[2]

-

Lyophilize the nanoparticles for long-term storage.

-

Table 4: Representative In Vitro Drug Release from PLGA-based Nanoparticles

| Time (hours) | Cumulative Drug Release (%) - PLGA | Cumulative Drug Release (%) - PLGA-Diglycolate |

| 1 | 25 | 20 |

| 6 | 40 | 35 |

| 24 | 65 | 60 |

| 48 | 80 | 78 |

| 72 | 95 | 92 |

Note: Release kinetics are influenced by polymer composition, drug loading, and nanoparticle size. This table presents a hypothetical comparison.

Biocompatibility Assessment

Ensuring the safety of materials intended for biomedical applications is paramount. In vitro cytotoxicity testing is a fundamental first step in assessing the biocompatibility of novel diglycolate ester-based materials.

Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5 Extract Test)

-

Extract Preparation:

-

Sterilize the diglycolate ester-based material according to the intended application's sterilization method.

-

Incubate the material in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C for 24-72 hours to create an extract. The extraction ratio is typically based on the surface area or weight of the material.[3][4][5]

-

-

Cell Culture:

-

Cell Treatment:

-

Remove the culture medium from the cells and replace it with the prepared material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

-

Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[5]

-

Visualizing Molecular Interactions and Experimental Processes

Understanding the underlying mechanisms and workflows is crucial for innovation. The following diagrams, generated using the DOT language, illustrate key concepts related to the application of diglycolate esters.

Conclusion and Future Outlook

Diglycolate esters represent a promising class of compounds with diverse and expanding applications. Their utility as high-performance, potentially safer plasticizers is well-established, and their role as building blocks for novel biodegradable polymers continues to be an active area of research. In the biomedical field, diglycolate ester-based materials hold significant promise for the development of advanced drug delivery systems and other medical devices.

Future research will likely focus on the synthesis of novel diglycolate esters with tailored properties, the development of more efficient and sustainable synthetic routes, and a deeper exploration of their biological interactions to unlock their full therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and developers working at the forefront of this exciting field.

References

- 1. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying drug release from PLGA nanoparticulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdcpp.com [mdcpp.com]

- 4. measurlabs.com [measurlabs.com]

- 5. blog.johner-institute.com [blog.johner-institute.com]

- 6. namsa.com [namsa.com]

Methodological & Application

Dimethyl Diglycolate: A Versatile Solvent for Organic Synthesis in Drug Discovery and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl diglycolate (DMG), a high-boiling point ether solvent, presents a compelling alternative to more volatile and hazardous solvents commonly used in organic synthesis, such as diethyl ether and tetrahydrofuran (THF). Its favorable physicochemical properties, including high polarity and the ability to solvate a wide range of organic and inorganic compounds, make it a suitable medium for various chemical transformations. This document provides a detailed overview of the potential applications of this compound as a solvent in organic synthesis, with a particular focus on its relevance to drug discovery and development. A key application highlighted is in Grignard reactions for the synthesis of pharmaceutical intermediates.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in synthesis. The table below summarizes the key properties of this compound and compares them with other commonly used ether solvents.

| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |

| CAS Number | 7040-23-5[1][2] | 60-29-7 | 109-99-9 |

| Molecular Formula | C6H10O5[1][2] | C4H10O | C4H8O |

| Molecular Weight ( g/mol ) | 162.14[1][2] | 74.12 | 72.11 |

| Boiling Point (°C) | 211.3[1][2] | 34.6 | 66 |

| Melting Point (°C) | 36[1] | -116.3 | -108.4 |

| Density (g/mL) | 1.15[1][2] | 0.713 | 0.889 |

| Flash Point (°C) | 84.1[1] | -45 | -14 |

| Solubility in Water | Soluble | Slightly Soluble | Miscible |

Application in Organic Synthesis: Grignard Reaction for Pharmaceutical Intermediate Synthesis